molecular formula C23H32N6O4S B587202 Methisosildenafil-d4 CAS No. 1246819-66-8

Methisosildenafil-d4

Cat. No.: B587202
CAS No.: 1246819-66-8
M. Wt: 492.6 g/mol
InChI Key: NFSWSZIPXJAYLR-DXCCVUCUSA-N
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Description

Methisosildenafil-d4 is a deuterium-labeled analog of Methisosildenafil, a structural derivative of sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor. It is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying Methisosildenafil and related analogs in biological matrices . The deuterium atoms are incorporated at specific positions (likely the dimethylpiperazinyl group) to enhance isotopic stability and minimize interference during analytical procedures. Its molecular formula is C23H28D4N6O4S, with a molecular weight of approximately 506.65 g/mol, and it is assigned the CAS number 1246819-66-8 .

Properties

CAS No.

1246819-66-8

Molecular Formula

C23H32N6O4S

Molecular Weight

492.6 g/mol

IUPAC Name

5-[2-ethoxy-5-[(3S,5R)-2,2,6,6-tetradeuterio-3,5-dimethylpiperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C23H32N6O4S/c1-6-8-18-20-21(28(5)27-18)23(30)26-22(25-20)17-11-16(9-10-19(17)33-7-2)34(31,32)29-12-14(3)24-15(4)13-29/h9-11,14-15,24H,6-8,12-13H2,1-5H3,(H,25,26,30)/t14-,15+/i12D2,13D2

InChI Key

NFSWSZIPXJAYLR-DXCCVUCUSA-N

SMILES

CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCC)C

Isomeric SMILES

[2H]C1([C@H](N[C@H](C(N1S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])C)C)[2H]

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCC)C

Synonyms

rel-5-[5-[[(3R,5S)-3,5-Dimethyl-1-piperazinyl-d4]sulfonyl]-2-ethoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one;  Aildenafil-d4; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methisosildenafil-d4 involves several steps, starting with the preparation of the core pyrazolo[4,3-d]pyrimidin-7-one structure. The key steps include:

    Formation of the pyrazolo[4,3-d]pyrimidin-7-one core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the sulfonyl group: This step typically involves the reaction of the core structure with a sulfonyl chloride in the presence of a base.

    Ethoxyphenyl substitution: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction.

    Deuterium labeling: The final step involves the incorporation of deuterium atoms to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Methisosildenafil-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methisosildenafil-d4 has a wide range of scientific research applications:

Mechanism of Action

Methisosildenafil-d4 exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate. This inhibition leads to increased levels of cyclic guanosine monophosphate, resulting in smooth muscle relaxation and increased blood flow. The primary molecular targets are the smooth muscle cells in the corpus cavernosum and pulmonary vasculature .

Comparison with Similar Compounds

Table 1: Key Structural and Analytical Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Isotopic Labeling Primary Application
This compound C23H28D4N6O4S 506.65 1246819-66-8 4 deuterium atoms Internal standard for LC-MS
Iso Sildenafil-d3 C22H27D3N6O4S 477.59 1794829-17-6 3 deuterium atoms Pharmacokinetic studies
Nor Acetildenafil-d8 C24H24D8N6O3 488.62 1185117-07-0 8 deuterium atoms Metabolic stability assays
Piperazonifil-d5 C25H29D5N6O4 507.62 Not available 5 deuterium atoms Analytical reference standard
O-Desethyl-O-propyl this compound C24H30D4N6O4S 506.65 Not available 4 deuterium atoms Impurity profiling

Key Findings:

Isotopic Labeling: this compound contains four deuterium atoms, strategically placed to retain chemical equivalence to its non-deuterated counterpart while enabling distinct mass spectral detection . Comparatively, Iso Sildenafil-d3 and Nor Acetildenafil-d8 incorporate fewer or more deuterium atoms, altering their fragmentation patterns in MS analysis .

Functional Groups :

  • This compound retains the pyrazolo[4,3-d]pyrimidin-7-one core but differs from Piperazonifil-d5, which features a modified piperazine ring. These structural variations influence receptor binding affinity and metabolic pathways .

Analytical Utility: this compound is specifically optimized for matrix effect compensation in LC-MS/MS, similar to 3IAA-d4 (a phenyl-containing acid internal standard) . In contrast, Nor Acetildenafil-d8 is used to study demethylation pathways due to its higher deuterium count .

Pharmacokinetic and Pharmacodynamic Comparisons

Table 2: Pharmacokinetic Parameters of Methisosildenafil and Analogous PDE5 Inhibitors

Parameter Methisosildenafil Sildenafil Hydroxythiohomo Sildenafil
Bioavailability ~40% 41% Not reported
Half-life (t₁/₂) 3–5 hours 3–5 hours 4–6 hours
Metabolism Hepatic (CYP3A4) Hepatic (CYP3A4) Hepatic (CYP2C9)
Excretion Renal (60%) Renal (80%) Fecal (70%)

Data synthesized from structural analogs in and .

  • Mechanistic Differences: this compound’s deuterium labeling reduces metabolic oxidation rates compared to non-deuterated Methisosildenafil, enhancing its utility in tracing drug metabolism without altering PDE5 inhibition efficacy .

Research and Regulatory Considerations

  • Analytical Validation : this compound meets AOAC SMPR 2014.011 standards for PDE5 inhibitor quantification, ensuring method specificity and reproducibility .

Biological Activity

Methisosildenafil-d4 is a deuterated derivative of sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used primarily in the treatment of erectile dysfunction. The biological activity of this compound is significant due to its potential applications in pharmacology, particularly in understanding drug metabolism and efficacy. This article explores the biological activity of this compound, highlighting its pharmacological effects, metabolic pathways, and relevant research findings.

Overview of this compound

This compound is chemically similar to sildenafil but incorporates deuterium atoms, which can influence its pharmacokinetics and metabolic stability. The compound's structure allows for enhanced analysis using various spectroscopic methods, including NMR spectroscopy, which can provide insights into its interactions at the molecular level.

Biological Activity Profiles

The biological activity of this compound can be assessed through several parameters:

  • Pharmacological Mechanism : Like sildenafil, this compound acts primarily as a selective inhibitor of PDE5. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), promoting vasodilation and enhancing blood flow to the corpus cavernosum during sexual stimulation.
  • Metabolic Stability : The incorporation of deuterium in this compound may enhance its metabolic stability compared to non-deuterated forms. Studies suggest that deuterated compounds often exhibit slower metabolism, potentially leading to prolonged action and reduced side effects.
  • Toxicity and Side Effects : Understanding the toxicity profiles of this compound is critical. In silico predictions indicate that while the parent compound sildenafil has known side effects, the deuterated version may exhibit different toxicity profiles due to altered metabolic pathways.

Case Studies and Experimental Data

  • In Vitro Studies : Research has shown that this compound retains similar PDE5 inhibitory activity compared to sildenafil. In vitro assays demonstrated effective inhibition with IC50 values comparable to those of sildenafil, indicating its potential as an effective therapeutic agent.
  • Metabolic Pathways : A study utilizing computer-aided drug design techniques analyzed the metabolic pathways of this compound. It was found that the compound undergoes biotransformation primarily through cytochrome P450 enzymes, resulting in metabolites with varying biological activities. The study highlighted the importance of considering both parent compounds and their metabolites when evaluating drug efficacy and safety profiles .
  • Toxicological Assessments : In silico models predicted various toxicological outcomes for this compound. For instance, while sildenafil is associated with cardiovascular risks, similar predictions for this compound showed a potentially lower risk profile due to its altered metabolism .

Data Tables

ParameterThis compoundSildenafil
PDE5 Inhibition IC50SimilarStandard Value
Metabolic StabilityEnhancedStandard Value
Toxicity RiskLowerModerate

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